ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC15570897
Molecular Formula: C22H28N2O5S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O5S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C22H28N2O5S/c1-6-17-20(25)24-19(14-10-11-15(27-7-2)16(12-14)28-8-3)18(21(26)29-9-4)13(5)23-22(24)30-17/h10-12,17,19H,6-9H2,1-5H3 |
| Standard InChI Key | LKNHXQBFTRHBDR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s molecular formula, C₂₂H₂₈N₂O₅S, reflects a polycyclic system integrating a thiazolo[3,2-a]pyrimidine backbone. Key structural features include:
-
Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
-
Pyrimidine ring: A six-membered dihydro-pyrimidine ring with a keto group at position 3.
-
Substituents:
-
3,4-Diethoxyphenyl group at position 5.
-
Ethyl group at position 2.
-
Methyl group at position 7.
-
Ethyl carboxylate at position 6.
-
The IUPAC name systematically describes this arrangement: ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. The stereoelectronic effects of the ethoxy groups enhance solubility, while the carboxylate moiety offers potential for derivatization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈N₂O₅S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | See above |
| SMILES | CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OCC)OCC |
| InChI Key | LKNHXQBFTRHBDR-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound involves multi-step protocols, typically proceeding through:
-
Formation of dihydropyrimidinone precursors: Cyclocondensation of thiourea derivatives with β-ketoesters yields 3,4-dihydropyrimidine-2(1H)-thiones .
-
Cyclization with electrophilic agents: Treatment with chloroacetyl chloride in tetrahydrofuran (THF) induces ring closure to form the thiazolo[3,2-a]pyrimidine core .
-
Functionalization: Introduction of the 3,4-diethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Thiourea, ethyl acetoacetate, HCl/EtOH | 75% | |
| 2 | Chloroacetyl chloride, THF, reflux | 60% | |
| 3 | 3,4-Diethoxyphenylboronic acid, Pd(PPh₃)₄ | 50% |
Challenges and Optimizations
-
Regioselectivity: The position of substituents on the fused rings requires precise temperature control (70–80°C) to avoid side products .
-
Solvent effects: Polar aprotic solvents like THF improve cyclization efficiency compared to DMF or DMSO .
-
Catalysis: Silica-supported sulfuric acid has been employed to enhance reaction rates and yields in analogous syntheses .
Chemical Reactivity and Derivative Formation
Nucleophilic and Electrophilic Reactions
The compound’s reactivity is dominated by:
-
Keto-enol tautomerism: The 3-oxo group facilitates enolate formation, enabling alkylation or acylation at position 3.
-
Ester hydrolysis: The ethyl carboxylate undergoes saponification to carboxylic acids under basic conditions, permitting conjugation with amines or alcohols.
-
Aromatic substitution: The 3,4-diethoxyphenyl group participates in electrophilic substitutions, such as nitration or halogenation, though steric hindrance from ethoxy groups limits reactivity.
Stability Considerations
-
Thermal stability: Decomposition above 200°C, necessitating low-temperature storage.
-
Photodegradation: Exposure to UV light induces ring-opening reactions, particularly in solution.
| Compound | IC₅₀ (Topoisomerase II) | MIC (S. aureus) |
|---|---|---|
| Target compound | 12.3 µM | 8.5 µg/mL |
| 3,4-Dimethoxy analogue | 18.7 µM | 12.1 µg/mL |
| 4-Nitrophenyl analogue | 6.8 µM | 15.3 µg/mL |
Industrial and Research Implications
Scalability and Cost Analysis
-
Raw material costs: Ethyl chloroacetate and 3,4-diethoxyphenylboronic acid contribute to 65% of total synthesis expenses.
-
Process intensification: Continuous-flow systems could reduce reaction times by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume